molecular formula C12H17NO2 B13173079 5-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline

5-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B13173079
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: YNCJCDFLKIXMNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxyethoxy group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxyethanol and isoquinoline.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting isoquinoline with 2-methoxyethanol in the presence of a suitable catalyst.

    Cyclization: The intermediate undergoes cyclization under controlled conditions to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product. 3

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

5-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-4,13H,5-9H2,1H3

InChI-Schlüssel

YNCJCDFLKIXMNL-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=CC=CC2=C1CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.